molecular formula C10H10O3S B567450 3-((Phenylsulfonyl)methylene)oxetane CAS No. 1221819-46-0

3-((Phenylsulfonyl)methylene)oxetane

Cat. No. B567450
M. Wt: 210.247
InChI Key: NCHCTLRZIXTLPI-UHFFFAOYSA-N
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Description

3-((Phenylsulfonyl)methylene)oxetane is a chemical compound with the molecular formula C10H10O3S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-((Phenylsulfonyl)methylene)oxetane involves the reaction of 3-Oxetanone and Methyl phenyl sulfone .


Molecular Structure Analysis

The molecular weight of 3-((Phenylsulfonyl)methylene)oxetane is 210.25 . The structure of this compound includes an oxetane ring, which has been increasingly exploited for its influence on physicochemical properties as a stable motif in medicinal chemistry .


Physical And Chemical Properties Analysis

The boiling point of 3-((Phenylsulfonyl)methylene)oxetane is predicted to be 412.0±45.0 °C, and its melting point is 51-53 °C . The predicted density is 1.412±0.06 g/cm3 .

Scientific Research Applications

Reactivity and Applications in Organic Synthesis

  • Singlet−Triplet Energy Gap in Methylene Derivatives : A critical review of experimental and theoretical determinations of the geometry and singlet−triplet energy gap in methylene and its derivatives has provided insight into the unique reactivities of such compounds. Misinterpretations of data and inadequate theoretical treatments have been corrected, aligning experimental and theoretical values more closely and underscoring the nuanced reactivity of methylene derivatives in organic synthesis (Shavitt, 1985).

  • Oxyfunctionalization of Adjacent Methylene Groups : The development of efficient methods for the transformation of cyclopropane derivatives, including the oxidation of methylene groups activated by an adjacent cyclopropane, has been reviewed. This approach towards carbonylcyclopropanes simplifies synthetic routes and adheres to principles of atom economy, showcasing a promising method for the synthesis of complex organic compounds (Sedenkova et al., 2018).

Advanced Oxidation Processes

  • Persulfate-Based Advanced Oxidation : The viability of persulfate-based advanced oxidation processes (AOPs) as alternatives to traditional hydrogen peroxide-based processes for water treatment has been critically assessed. This review examines activation mechanisms and the formation of oxidizing species, offering a comparative analysis that may inspire the use of such AOPs in environmental and synthetic applications (Lee, von Gunten, & Kim, 2020).

Dental and Medical Applications

  • Dental Adhesives : The development of dental adhesives has seen the introduction of novel radical polymerization initiators and adhesive monomers. Research into these materials has led to enhancements in adhesion effectiveness and durability, showcasing the role of chemistry in improving dental treatment outcomes (Ikemura & Endo, 2010).

Safety And Hazards

The safety information for 3-((Phenylsulfonyl)methylene)oxetane includes several hazard statements: H302, H315, H319, H332, H335. Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

3-(benzenesulfonylmethylidene)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCTLRZIXTLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Phenylsulfonyl)methylene)oxetane

Synthesis routes and methods

Procedure details

A solution of BuLi (2.5 M in hexanes, 22.5 mL, 56.3 mmol) was added over 10 min to a solution of methylphenylsulfone (4.00 g, 25.6 mmol) in THF (70 mL) at 0° C. The solution went from clear to light green to a heterogeneous yellow suspension. The mixture was stirred for 30 min at 0° C. and then chlorodiethylphosphonate (4.46 mL, 30.7 mmol) was added dropwise and the stirring was continued for 30 min, at which point the solution turned clear orange. The reaction mixture was then cooled to −78° C. and oxetan-3-one (1.85 g, 25.6 mmol) was added in THF (3 mL). The reaction mixture turned pale brown/yellow in color. After stirring for another 1.5 h, the reaction mixture was filtered through a plug of silica gel. The filtrate was triturated with solid NH4Cl until pH reached 7. The mixture was then filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (0-60% EtOAc/heptane) to provide 3-((phenylsulfonyl)methylene)oxetane. 1H NMR (400 MHz, CD2Cl2) δ ppm 7.86-7.99 (m, 2 H) 7.68-7.77 (m, 1 H) 7.57-7.68 (m, 2 H) 6.18 (t, J=2.40 Hz, 1 H) 5.59-5.70 (m, 2 H) 5.30 (td, J=3.41, 2.27 Hz, 2 H)
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
chlorodiethylphosphonate
Quantity
4.46 mL
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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